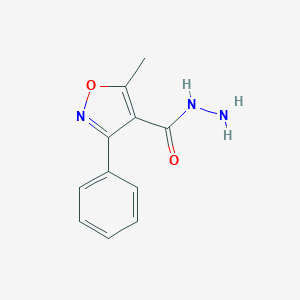
5-Methyl-3-phenyl-4-isoxazolecarbohydrazide
Cat. No. B102486
M. Wt: 217.22 g/mol
InChI Key: NVDQWXGHTJREBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07541372B2
Procedure details


To a solution of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid (5.00 g, 24.6 mmol) in THF (50 mL) was added in one portion 1,1′-carbonyl-diimidazole (4.39 g, 27.1 mmol). After stirring for 15 min at ambient temperature the solution was warmed to 70° C. and stirred for 30 min at this temperature. After the solution was cooled to 0° C. hydrazine monohydrate (2.4 mL, 49.0 mmol) was added over a period of 2 min while the temperature raised to 15° C. The resulting suspension was stirred for 30 min at 0° C. After addition of 20 mL heptane the suspension was stirred for 15 min at 0° C. and filtered off. Washing with water and drying afforded the title compound (4.52 g, 85%) as a white solid. MS: m/e=218.2 [M+H]+.





Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]([OH:15])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.O.[NH2:29][NH2:30].CCCCCCC>C1COCC1>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]([NH:29][NH2:30])=[O:15] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
4.39 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 min at ambient temperature the solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed to 70° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min at this temperature
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over a period of 2 min while the temperature
|
|
Duration
|
2 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
raised to 15° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting suspension was stirred for 30 min at 0° C
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 15 min at 0° C.
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
Washing with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.52 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
